molecular formula C16H19NO3 B13057688 Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13057688
M. Wt: 273.33 g/mol
InChI Key: QWFFHPIDIXTTDL-INIZCTEOSA-N
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Description

Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a spirocyclic compound featuring a naphthalene ring fused to a piperidine moiety via a spiro junction at the 2-position of the naphthalene and the 3'-position of the piperidine. The (R)-configuration at the spiro center introduces stereochemical complexity, which can influence its physicochemical and biological properties.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

methyl (6R)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C16H19NO3/c1-20-14(18)12-3-4-13-10-16(7-5-11(13)9-12)6-2-8-17-15(16)19/h3-4,9H,2,5-8,10H2,1H3,(H,17,19)/t16-/m0/s1

InChI Key

QWFFHPIDIXTTDL-INIZCTEOSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C[C@]3(CCCNC3=O)CC2)C=C1

Canonical SMILES

COC(=O)C1=CC2=C(CC3(CCCNC3=O)CC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable naphthalene derivative with a piperidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and scalability. The use of automated systems and advanced catalytic processes can significantly reduce production time and costs while maintaining high product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate exhibits various biological activities:

  • Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in biochemical pathways related to disease processes. For example, it may interact with enzymes that play roles in metabolic disorders or cancer progression.
  • Therapeutic Potential : The compound's ability to disrupt certain biochemical pathways positions it as a candidate for therapeutic applications. Its interactions with receptors could lead to pharmacological effects beneficial in treating neurodegenerative diseases or other conditions.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through methods such as hydrogenation of pyridine or cyclization of amino alcohols.
  • Spiro Compound Formation : A cyclization reaction is employed to establish the spiro connection via nucleophilic substitution.
  • Esterification : The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

In industrial settings, advanced techniques like continuous flow reactions and microwave irradiation are utilized to enhance yield and efficiency during synthesis.

Mechanism of Action

The mechanism of action of Methyl ®-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparisons

Spirocyclic compounds share a common structural motif of two rings connected by a single atom (spiro center). Key structural analogs include:

Compound Name Core Structure Functional Groups Key Structural Differences Reference
Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate Spiro[naphthalene-piperidine] Carboxylate ester, ketone (R)-configuration at spiro center
3′-Methyl-2-oxo-1′,5′-diphenyl-spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid Spiro[indoline-pyrazolopyridine] Carboxylic acid, ketone Indoline and pyrazolopyridine cores
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Bicyclic naphthyridine Carboxylate ester, ketone Decahydro-naphthyridine scaffold (non-spiro)
Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate Dihydropyridone Carboxylate ester, enone Open-chain dihydropyridone with styryl group

Key Observations :

  • The target compound’s spiro[naphthalene-piperidine] system provides a rigid, three-dimensional framework distinct from fused or bicyclic analogs.
  • The presence of a carboxylate ester at position 6 enhances solubility compared to carboxylic acid derivatives (e.g., compound in ).

Key Observations :

  • Microwave-assisted synthesis (e.g., ) offers higher efficiency for spiro compounds compared to traditional methods.
  • The target compound’s stereoselective synthesis remains underexplored in the provided evidence.
Physicochemical Properties

Spectroscopic and stability data for selected compounds:

Compound Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Stability Reference
Target compound N/A Not reported Likely stable under inert conditions
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-tetrahydropyridine-3-carboxylate 152–159 1H NMR: δ 3.81 (s, COOCH₃), 6.20–7.33 (aromatic) Stable at room temperature
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate N/A ¹H NMR: δ 4.24 (bm, COOCH₂CH₃), 2.52–2.34 (piperidine protons) Stable in methanol

Key Observations :

  • Carboxylate esters (e.g., target compound, ) exhibit characteristic ¹H NMR signals near δ 3.8–4.2 for methyl/ethyl ester groups.
  • The absence of melting point data for the target compound suggests a need for further characterization.

Biological Activity

Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which combines a naphthalene ring with a piperidine moiety. This compound has garnered attention for its potential biological activities and therapeutic applications.

  • Molecular Formula : C₁₆H₁₉NO₃
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 2028325-00-8

The spiro structure of this compound contributes to its distinct chemical reactivity and potential interactions with biological macromolecules, including enzymes and receptors .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme activities. This inhibition can disrupt various biochemical pathways associated with disease processes. The compound's mechanism involves binding to molecular targets, effectively blocking substrate access and leading to therapeutic effects .

1. Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases.

2. Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. Comparative studies have demonstrated that certain derivatives exhibit IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against a range of bacterial strains showed promising results, suggesting potential applications in treating infections caused by resistant bacteria.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress
Anti-inflammatoryCOX inhibition with IC₅₀ similar to diclofenac
AntimicrobialEffective against various bacterial strains

Case Study 1: Anti-inflammatory Activity

In a study conducted by Abdellatif et al., a series of compounds similar to this compound were synthesized and tested for their anti-inflammatory effects. The most potent derivatives showed significant inhibition of COX enzymes with IC₅₀ values ranging from 0.02 to 0.04 μM, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Antioxidant Properties

Research published in the Journal of Organic Chemistry explored the antioxidant capabilities of spirocyclic compounds related to this compound. The findings indicated that these compounds could effectively scavenge free radicals and reduce lipid peroxidation in cellular models .

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